molecular formula C11H12INO4 B6633339 3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid

3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid

Cat. No.: B6633339
M. Wt: 349.12 g/mol
InChI Key: DFJTVXNCFRRPTQ-UHFFFAOYSA-N
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Description

3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid is a compound that belongs to the family of benzamides. It has the molecular formula C11H12INO4 and a molecular weight of 349.12 g/mol. This compound is known for its unique structure, which includes an iodine atom attached to a benzoyl group, an amino group, and a methoxypropanoic acid moiety.

Properties

IUPAC Name

3-[(4-iodobenzoyl)amino]-2-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO4/c1-17-9(11(15)16)6-13-10(14)7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJTVXNCFRRPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid typically involves the reaction of 4-iodobenzoic acid with an appropriate amino acid derivative. One common method involves the use of peracetic acid as an oxidizing agent. The reaction is carried out at room temperature, and the product is isolated by filtration and washing with water and cold ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like peracetic acid.

    Substitution: The iodine atom in the benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Peracetic acid is commonly used for oxidation reactions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation Products: The oxidation of this compound typically yields products with modified functional groups, such as hydroxyl or carbonyl groups.

    Substitution Products: Substitution reactions can lead to the formation of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid involves its interaction with specific molecular targets. The iodine atom in the benzoyl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: This compound is an isomer of 3-[(4-Iodobenzoyl)amino]-2-methoxypropanoic acid and shares a similar iodine-containing benzoyl group.

    Other Benzamides: Compounds with similar benzamide structures but different substituents can be compared to highlight the unique properties of this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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